1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
“1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound. It belongs to the class of heterocyclic compounds known as pyrazolopyrimidines . These compounds have aroused great interest from researchers in the field of medicinal chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . The chemical composition of these compounds is related to purines, another class of biologically significant compounds .
Chemical Reactions Analysis
Pyrazolopyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being studied.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application: Pyrido[2,3-d]pyrimidines have shown antitumor effects among other activities . They have been studied extensively as quinazoline analogs .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the cancer target being studied. Some of the cancer targets include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- Results or Outcomes: The outcomes would depend on the specific pyrimidine derivative and the cancer target being studied. The review article provides a complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents .
3. Antimicrobial Applications
- Summary of Application: Pyrimidines have been described with a wide range of biological potential including antimicrobial activity . The extensive use of antibiotics has led to the appearance of multidrug resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections .
- Results or Outcomes: Among the derivatives tested, some exhibited promising activity against microbial strains .
4. CNS Depressive Applications
Future Directions
properties
IUPAC Name |
1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIWWCELKTCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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